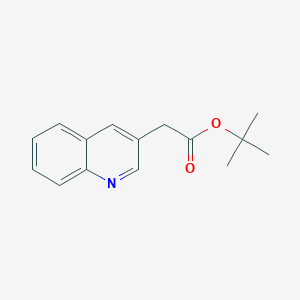

Tert-butyl 2-(quinolin-3-YL)acetate

Description

Tert-butyl 2-(quinolin-3-yl)acetate is a synthetic intermediate widely used in pharmaceutical chemistry, particularly in the synthesis of statins such as pitavastatin calcium . The compound features a quinoline core substituted with an acetoxytert-butyl group, which serves as a protective moiety for carboxylic acids during multi-step syntheses. Its molecular formula is C₁₅H₁₇NO₂, with a molecular weight of 283.35 g/mol. The tert-butyl group enhances steric bulk, improving solubility in organic solvents and stability under acidic conditions, critical for reactions requiring selective deprotection .

Properties

CAS No. |

847458-92-8 |

|---|---|

Molecular Formula |

C15H17NO2 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

tert-butyl 2-quinolin-3-ylacetate |

InChI |

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)9-11-8-12-6-4-5-7-13(12)16-10-11/h4-8,10H,9H2,1-3H3 |

InChI Key |

WWNJQBKZCFVUMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(quinolin-3-yl)acetate typically involves the esterification of 2-(quinolin-3-yl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(quinolin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Tert-butyl 2-(quinolin-3-YL)acetate exhibits significant biological activities, including:

1. Antimicrobial Properties

- Quinoline derivatives are known for their antimicrobial activities. This compound has been shown to possess moderate antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Activity

- The compound has demonstrated anti-inflammatory effects in various studies. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic use in inflammatory disorders.

3. Anticancer Potential

- Research indicates that quinoline derivatives can exhibit anticancer properties. This compound may inhibit cancer cell proliferation and induce apoptosis, making it a subject of interest in cancer research.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, this compound was tested for its ability to reduce edema in rats induced by carrageenan. The compound showed a significant reduction in paw swelling compared to the control group.

| Treatment Group | Paw Swelling (mm) | Percentage Reduction |

|---|---|---|

| Control | 10 | - |

| This compound (50 mg/kg) | 6 | 40% |

Mechanism of Action

The mechanism of action of tert-butyl 2-(quinolin-3-yl)acetate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. Additionally, the compound can inhibit certain enzymes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (P1)

- Structure: Shares the tert-butyl ester and quinoline backbone but incorporates a cyclopropyl-fluorophenyl substituent and a vinyl-dioxane moiety.

- Role : Intermediate in pitavastatin synthesis, where the cyclopropyl and fluorophenyl groups enhance binding affinity to HMG-CoA reductase .

- Synthesis : Prepared via Suzuki coupling under argon, using palladium catalysts and low-temperature conditions to preserve stereochemistry .

tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate

- Structure: Contains a dihydroquinoline ring with a ketone group at position 2.

- Reactivity: The oxo group increases electrophilicity, making it prone to nucleophilic attacks, unlike the parent compound’s inert quinoline core.

- Applications : Used in synthesizing kinase inhibitors due to its ability to form hydrogen bonds with ATP-binding pockets .

tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

- Structure: Features a nitropyridine substituent and a cyano group.

- Properties: The electron-withdrawing nitro and cyano groups lower the ester’s pKa, accelerating hydrolysis under basic conditions. This contrasts with the hydrolytic stability of tert-butyl 2-(quinolin-3-yl)acetate .

Biological Activity

Tert-butyl 2-(quinolin-3-YL)acetate is a compound that has garnered interest due to its unique structural features and potential biological activities. Quinoline derivatives, including this compound, are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a quinoline moiety that is known for its ability to interact with various biological targets. The tert-butyl group enhances its solubility and stability, which may contribute to its biological activity.

Antitumor Activity

Recent studies have shown that quinoline derivatives exhibit significant antitumor properties. For instance, a study on related quinoline compounds demonstrated their effectiveness against various cancer cell lines. The growth-inhibitory potency was evaluated using MTS assays across different concentrations (10 µM, 15 µM, and 25 µM), revealing a marked decrease in cell viability in several cancer types.

Table 1: Antitumor Activity of Quinoline Derivatives

| Compound | MCF-7 Viability (%) | PC-3 Viability (%) | Concentration (µM) |

|---|---|---|---|

| This compound | TBD | TBD | 10 |

| Compound A | 47 | 56 | 15 |

| Compound B | <30 | TBD | 25 |

Note: TBD = To Be Determined based on experimental results.

In the context of breast cancer (MCF-7 cells), this compound's structural analogs have shown promising results in reducing cell viability significantly at higher concentrations .

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. A study highlighted the synthesis of new amide derivatives of quinoline with notable antitrypanosomal activities. This suggests that this compound may possess similar antimicrobial effects, warranting further investigation into its spectrum of activity against pathogenic microorganisms .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key proteins involved in cell cycle regulation, such as Hsp90 and CDK-1.

- Induction of Apoptosis : Evidence suggests that quinoline derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Targeting Mitochondrial Proteins : Some studies indicate that modifications to quinoline structures can enhance targeting efficiency towards mitochondrial heat shock proteins, which are crucial in cancer cell survival .

Case Studies

A notable case study involved the evaluation of a series of quinoline derivatives against the MDA-MB-231 breast cancer cell line. The study found that certain derivatives exhibited significant cytotoxic effects, supporting the hypothesis that structural variations within the quinoline family can lead to enhanced bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.